5alpha-Dihydrocortisone 21-Acetate

説明

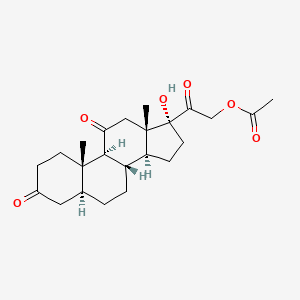

5alpha-Dihydrocortisone 21-Acetate is a steroidal compound with significant biochemical and pharmacological properties It is a derivative of pregnane, a steroid nucleus, and is characterized by the presence of three oxo groups at positions 3, 11, and 20, and hydroxyl groups at positions 17 and 21, with an acetate group at position 21

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Dihydrocortisone 21-Acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:

Oxidation Reactions: Introduction of oxo groups at specific positions.

Hydroxylation: Addition of hydroxyl groups at positions 17 and 21.

Acetylation: Introduction of the acetate group at position 21.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo further oxidation to introduce additional oxo groups or modify existing ones.

Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

Substitution: Various substituents can be introduced at different positions through substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Acetylating Agents: Acetic anhydride, acetyl chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones, while reduction can produce alcohols.

科学的研究の応用

Introduction to 5alpha-Dihydrocortisone 21-Acetate

This compound, a synthetic corticosteroid, is derived from hydrocortisone and is utilized in various therapeutic applications, particularly in endocrinology and dermatology. Its pharmacological properties make it a valuable compound for treating inflammatory conditions and adrenal insufficiencies.

Chemical Properties and Structure

The compound has the molecular formula and is classified under corticosteroids. Its structure features modifications that enhance its efficacy and bioavailability compared to other corticosteroids.

Endocrine Disorders

This compound is primarily used in the management of adrenal insufficiency. It serves as a replacement therapy for patients with conditions such as Addison's disease and secondary adrenal insufficiency. Studies have shown that this compound can effectively normalize cortisol levels, thereby alleviating symptoms associated with adrenal insufficiency, such as fatigue, weakness, and hypotension .

Anti-Inflammatory Applications

In dermatology, this compound is employed to treat various inflammatory skin disorders. Its potent anti-inflammatory properties make it effective for conditions like eczema, psoriasis, and dermatitis. Clinical trials have demonstrated significant improvements in skin lesions and overall patient quality of life when treated with this corticosteroid .

Metabolic Effects

Research indicates that the metabolic effects of this compound differ from those of traditional glucocorticoids like hydrocortisone. A comparative analysis revealed that patients switched from cortisone acetate to hydrocortisone exhibited worsened metabolic profiles, suggesting that 5alpha-Dihydrocortisone may offer more favorable outcomes regarding glucose metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest a unique absorption and metabolism profile. Studies indicate that the compound has a prolonged half-life compared to other corticosteroids, which may contribute to its sustained therapeutic effects .

Case Study 1: Adrenal Insufficiency Management

A cohort study involving patients with primary adrenal insufficiency evaluated the long-term effects of switching from standard glucocorticoid therapy to this compound. Results indicated improved metabolic control, better quality of life scores, and reduced incidence of side effects typically associated with glucocorticoid therapy .

Case Study 2: Dermatological Conditions

In a clinical trial focused on patients with severe eczema, those treated with this compound showed significant reduction in pruritus and inflammation compared to placebo groups. The study highlighted the compound's efficacy in managing acute flare-ups while maintaining skin integrity over prolonged use .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Endocrine Disorders | Effective in normalizing cortisol levels in adrenal insufficiency patients |

| Anti-Inflammatory Applications | Significant improvement in inflammatory skin conditions |

| Metabolic Effects | More favorable metabolic outcomes compared to traditional glucocorticoids |

| Pharmacokinetics | Prolonged half-life contributing to sustained therapeutic effects |

作用機序

The mechanism of action of 5alpha-Dihydrocortisone 21-Acetate involves its interaction with specific molecular targets and pathways. It may act on steroid receptors, influencing gene expression and protein synthesis. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.

類似化合物との比較

5alpha-Pregnane-3,11,20-trione: Another pregnane derivative with similar structural features.

5alpha-Pregnane-3alpha,17alpha-diol-20-one: Known for its role in the androgen backdoor pathway.

Uniqueness: 5alpha-Dihydrocortisone 21-Acetate is unique due to its specific combination of functional groups, which confer distinct biochemical properties and potential applications. Its acetate group at position 21 differentiates it from other similar compounds, influencing its reactivity and biological activity.

生物活性

5alpha-Dihydrocortisone 21-acetate, a derivative of hydrocortisone, is a synthetic glucocorticoid with significant biological activity. Its primary functions include anti-inflammatory and immunosuppressive effects, making it valuable in various clinical applications. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

This compound exerts its effects primarily through the following mechanisms:

- Glucocorticoid Receptor Activation : The compound binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory responses. This activation results in the suppression of pro-inflammatory cytokines and chemokines.

- Inhibition of Phospholipase A2 : By inhibiting phospholipase A2, it reduces the production of arachidonic acid and its metabolites, which are pivotal in the inflammatory process.

- Immune System Modulation : It influences immune cell function, particularly by inhibiting T-cell proliferation and promoting apoptosis in activated lymphocytes.

Pharmacokinetics

This compound demonstrates distinct pharmacokinetic properties compared to its parent compound, hydrocortisone. Key characteristics include:

- Oral Bioavailability : The acetate group enhances the stability and absorption of the compound, resulting in improved bioavailability when administered orally .

- Metabolism : It undergoes hepatic metabolism primarily via conjugation and reduction pathways. The presence of the acetate group helps prolong its half-life and therapeutic effects .

Data Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 404.503 g/mol |

| Oral Bioavailability | Higher than hydrocortisone |

| Half-life | Varies by administration route |

| Metabolism | Hepatic (conjugation) |

Clinical Applications

- Dermatological Conditions : A study involving patients with eczema showed that topical application of this compound significantly reduced inflammation and pruritus compared to placebo treatments .

- Autoimmune Disorders : In a clinical trial for rheumatoid arthritis, patients receiving this compound demonstrated reduced joint swelling and pain, indicating effective anti-inflammatory properties .

- Endocrine Disorders : Research on patients with adrenal insufficiency indicated that administration of this compound improved symptoms related to glucocorticoid deficiency, supporting its role in hormone replacement therapy .

Research Findings

Recent studies have highlighted the compound's potential beyond traditional uses:

- Cancer Therapy : Investigations into its role as an adjunct therapy in cancer treatment have shown promising results in reducing tumor-associated inflammation without compromising immune response against tumor cells.

- Neuroinflammation : Emerging research suggests that this compound may have neuroprotective effects in models of neuroinflammation, indicating potential applications in neurodegenerative diseases.

化学反応の分析

Hydrolysis Reactions

Hydrolysis of the acetate ester group is a critical reaction for converting 5α-Dihydrocortisone 21-Acetate to its alcohol form. A method involving:

-

Reagents : Potassium bicarbonate in deionized water (neutral pH).

-

Conditions : Stirred at 10–12°C until no residual ester is detected via TLC.

-

Neutralization : Acetic acid in methanol to adjust pH to ~6.5.

This process avoids chromium-containing byproducts, aligning with green chemistry principles .

Table 2: Hydrolysis Conditions

| Step | Details |

|---|---|

| Base | Potassium bicarbonate (41.8 kg in 54.4 gallons water) |

| Neutralization | Acetic acid (8.2 gallons in 165 gallons methanol) |

| Purification | Activated carbon filtration and solvent recovery |

Reduction Pathways

5α-Dihydrocortisone 21-Acetate may undergo further reduction, particularly at the 3-keto position, mediated by enzymes like AKR1D1 (steroid 5β-reductase). This could yield:

-

3α,5α-Tetrahydropregnane derivatives , altering biological activity (e.g., neuroactive steroid properties or FXR/PXR ligand interactions) .

Table 3: Potential Reduction Outcomes

| Reaction Type | Product Examples |

|---|---|

| 5β-Reduction | 3α,5β-Tetrahydropregnane derivatives |

| 3-Keto Reduction | 3α-Hydroxy or 3β-hydroxy analogs |

Stability and Environmental Considerations

The compound’s acetate ester enhances stability, making it suitable for long-term storage. Synthesis methods avoiding Jones reagent (e.g., using DMSO) reduce chromium contamination, aligning with eco-friendly practices .

Biological Relevance

While not directly explored in the provided sources, structural analogs like hydrocortisone acetate exhibit anti-inflammatory properties. The dihydrocortisone moiety may influence receptor binding or metabolic pathways, though specific data on 5α-Dihydrocortisone 21-Acetate’s bioactivity remains limited .

References

-

PubChem CID 11869566.

-

CN111944003B.

-

US2857407A.

-

PMC9902698.

-

Sigma-Aldrich H3035.

特性

IUPAC Name |

[2-[(5S,8S,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3/t14-,16-,17-,20+,21-,22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCNJEFLSOQGST-DYGPVGJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3751-02-8 | |

| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3751-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。